molecular formula C25H20N4O4S2 B2375257 4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392294-08-5

4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2375257
CAS No.: 392294-08-5
M. Wt: 504.58
InChI Key: ZQRQIRQRLMASPM-UHFFFAOYSA-N
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Description

4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H20N4O4S2 and its molecular weight is 504.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Coppo and Fawzi (1997) demonstrated the synthesis of substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones, which are closely related to the compound , suggesting its potential in chemical synthesis and characterization processes (Coppo & Fawzi, 1997).

Potential in Photodynamic Therapy

  • Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives containing 1,3,4-thiadiazole groups, demonstrating the potential of such compounds in photodynamic therapy for cancer treatment, which could also apply to the compound (Pişkin, Canpolat, & Öztürk, 2020).

Nematocidal Activity

  • Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, revealing significant nematocidal activity. This suggests the potential application of the compound as a lead compound for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Coordination Chemistry

  • A study by Adhami et al. (2012) discussed the synthesis of thiadiazolobenzamide and its coordination with Pd(II) and Ni(II) ions, indicating the potential of similar compounds in coordination chemistry and complex formation (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).

Chemoselective N-benzoylation

  • Singh, Lakhan, and Singh (2017) investigated the N-benzoylation of aminophenols using benzoylisothiocyanates, which could be relevant for the compound in terms of its potential for selective chemical reactions (Singh, Lakhan, & Singh, 2017).

Properties

IUPAC Name

4-benzoyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S2/c1-33-20-13-11-19(12-14-20)26-21(30)15-34-25-29-28-24(35-25)27-23(32)18-9-7-17(8-10-18)22(31)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,26,30)(H,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRQIRQRLMASPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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